molecular formula C13H12BrNOS B3596567 N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide

N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide

Cat. No.: B3596567
M. Wt: 310.21 g/mol
InChI Key: PZEFKKYMRRCDDW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with 5-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide
  • N-(4-bromophenyl)acetamide
  • N-(2-bromo-4-methylphenyl)-4-chlorobenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c1-8-3-5-11(10(14)7-8)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEFKKYMRRCDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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